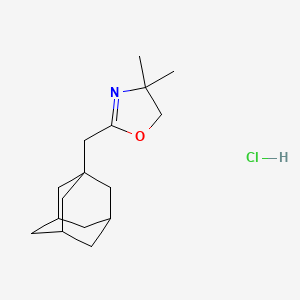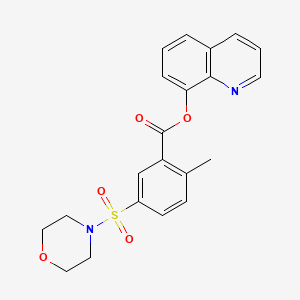
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.
作用機序
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, in Alzheimer's disease, there is an excess of glutamate which leads to the overstimulation of NMDA receptors and ultimately causes neuronal damage. 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride blocks the overstimulation of these receptors, which helps to protect the neurons from damage.
Biochemical and Physiological Effects:
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in Alzheimer's disease patients. Additionally, it has been shown to have neuroprotective effects and can help to prevent neuronal damage. It has also been shown to have anti-inflammatory effects and can help to reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be safe and well-tolerated in clinical trials. However, one limitation is that it can be difficult to study the effects of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in animal models of Alzheimer's disease, as these models do not always accurately reflect the disease in humans.
将来の方向性
There are a number of future directions for research on 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride. One area of research is the potential use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is ongoing research on the use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride for the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
合成法
The synthesis method of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine to form 1-(1-adamantyl) methylamine. This intermediate is then reacted with 2,2-dimethylpropylamine to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The hydrochloride salt is then added to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
科学的研究の応用
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Additionally, it has been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-15(2)10-18-14(17-15)9-16-6-11-3-12(7-16)5-13(4-11)8-16;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLTGJSHWLODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC23CC4CC(C2)CC(C4)C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)

![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)

![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)